2-phenyl-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-4-quinolinecarbohydrazide
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Overview
Description
2-phenyl-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-4-quinolinecarbohydrazide is a complex organic compound with the molecular formula C24H16F3N3O. It is known for its unique structural features, which include a quinoline core, a phenyl group, and a trifluoromethyl-substituted benzylidene moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-4-quinolinecarbohydrazide typically involves the condensation of 2-phenyl-4-quinolinecarbohydrazide with 4-(trifluoromethyl)benzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-4-quinolinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline core or the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted quinoline or phenyl derivatives.
Scientific Research Applications
2-phenyl-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-4-quinolinecarbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-phenyl-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-4-quinolinecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The quinoline core can intercalate with DNA, potentially disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}-4-quinolinecarbohydrazide
- 2-phenyl-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-4-quinolinecarbohydrazide
Uniqueness
The uniqueness of 2-phenyl-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-4-quinolinecarbohydrazide lies in its trifluoromethyl-substituted benzylidene moiety, which imparts distinct chemical and biological properties. This structural feature enhances its stability, lipophilicity, and potential biological activity compared to similar compounds without the trifluoromethyl group.
Properties
Molecular Formula |
C24H16F3N3O |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
2-phenyl-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]quinoline-4-carboxamide |
InChI |
InChI=1S/C24H16F3N3O/c25-24(26,27)18-12-10-16(11-13-18)15-28-30-23(31)20-14-22(17-6-2-1-3-7-17)29-21-9-5-4-8-19(20)21/h1-15H,(H,30,31)/b28-15+ |
InChI Key |
SORSNIYUDFZQOE-RWPZCVJISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC=C(C=C4)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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